molecular formula C21H28N2O6 B8802375 Nalpha,1-Di-Boc-L-tryptophan

Nalpha,1-Di-Boc-L-tryptophan

Cat. No.: B8802375
M. Wt: 404.5 g/mol
InChI Key: FATGZMFSCKUQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha,1-Di-Boc-L-tryptophan typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out under basic conditions, often using a base such as triethylamine. The Boc group is introduced to the amino group through a nucleophilic addition-elimination mechanism .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Nalpha,1-Di-Boc-L-tryptophan undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nalpha,1-Di-Boc-L-tryptophan is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Nalpha,1-Di-Boc-L-tryptophan primarily involves the protection and deprotection of amino groups. The Boc groups protect the amino groups during synthesis and can be removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nalpha,1-Di-Boc-L-tryptophan is unique due to the stability and ease of removal of the Boc protecting groups. The Boc group is stable under basic conditions and can be easily removed under acidic conditions, making it highly versatile for various synthetic applications .

Properties

Molecular Formula

C21H28N2O6

Molecular Weight

404.5 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid

InChI

InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)

InChI Key

FATGZMFSCKUQGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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